Comparison of Computed Lipophilicity (XLogP3-AA) Between CAS 54398-82-2 and Its 7,7-Dimethyl Analog
The computed partition coefficient (XLogP3-AA) for CAS 54398-82-2 is 4.4 [1]. In contrast, its closest structural analog, 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl- (CAS 54398-79-7), features a gem-dimethyl substitution at the 7-position, adding one additional methyl group. This structural difference increases the compound's hydrophobicity, with an XLogP3-AA of 4.9 [2]. The difference in lipophilicity can directly influence passive membrane permeability and non-specific binding profiles in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 |
| Comparator Or Baseline | 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl- (CAS 54398-79-7): XLogP3-AA = 4.9 |
| Quantified Difference | Δ = -0.5 log units (Target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A lower logP value predicts improved aqueous solubility and a distinct ADME profile, which is a critical parameter for selecting between analogs for in vitro assay development.
- [1] PubChem. (2026). Compound Summary for CID 12291651, 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7-methyl-2-phenyl-. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 12703634, 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl-. National Library of Medicine. View Source
